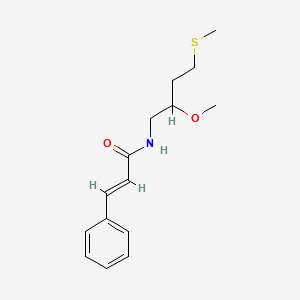
(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide, a compound with the CAS number 1396892-05-9, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Structural Features
- Functional Groups : The compound features an amide linkage, a methoxy group, and a methylthio group, which are essential for its biological activity.
- Stereochemistry : The (E) configuration indicates the trans arrangement of substituents around the double bond in the propene moiety.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential anticancer, anticonvulsant, and antimicrobial properties.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound has shown significant antiproliferative effects against several human cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 5.0 |
| MCF-7 (breast) | 3.5 |
| A2780 (ovarian) | 4.8 |
These results indicate that the compound may interfere with cellular proliferation through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest.
Anticonvulsant Activity
In a series of preclinical studies, this compound demonstrated anticonvulsant properties. In animal models, it exhibited the following:
| Model | ED50 (mg/kg) |
|---|---|
| Frings audiogenic seizure model | 13.21 |
| Maximal electroshock test | 44.46 |
| 6-Hz psychomotor seizure model | 71.55 |
These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging between 15 to 30 µg/mL against Gram-positive bacteria.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:
- Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : Interaction with pathways regulating apoptosis and cell proliferation.
- Antioxidant Properties : The presence of methoxy and methylthio groups may confer antioxidant capabilities, aiding in cellular protection against oxidative stress.
Case Studies
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
- Anticonvulsant Research : In an investigation published in Epilepsy Research, the compound was tested in various seizure models, showing consistent efficacy across different types of induced seizures.
特性
IUPAC Name |
(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-18-14(10-11-19-2)12-16-15(17)9-8-13-6-4-3-5-7-13/h3-9,14H,10-12H2,1-2H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXRIRZMHBDOAD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CCSC)CNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














